Ufenamate has the molecular formula C18H18F3NO2 and a molar mass of 337.342 g·mol−1 . The IUPAC name for Ufenamate is Butyl 2-([3-(trifluoromethyl)phenyl]amino)benzoate .
Ufenamate has the molecular formula C18H18F3NO2 and a molar mass of 337.342 g·mol−1 . The IUPAC name for Ufenamate is Butyl 2-([3-(trifluoromethyl)phenyl]amino)benzoate .
Ufenamate is derived from flufenamic acid, a compound that has been extensively studied for its pharmacological effects. It belongs to the class of non-steroidal anti-inflammatory drugs, which are widely used in clinical settings for pain relief and inflammation reduction. Its classification as an NSAID places it alongside other well-known drugs like ibuprofen and naproxen, although its specific mechanism and efficacy profile may differ .
The synthesis of ufenamate involves several key steps that can be executed through various chemical reactions. Common methods include:
Ufenamate has a complex molecular structure characterized by its lipophilic properties, which enhance its skin penetration capabilities. The chemical structure can be represented as follows:
The structural representation indicates the presence of a trifluoromethyl group, which contributes to its pharmacological activity and solubility characteristics .
Ufenamate undergoes various chemical reactions that are significant for its application in medicinal chemistry:
Ufenamate exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, ufenamate reduces the production of prostaglandins, leading to decreased inflammation and pain sensation. This mechanism is crucial in managing conditions such as arthritis and other inflammatory disorders.
The pharmacodynamics of ufenamate suggest that it may also have additional effects on cellular signaling pathways involved in pain perception, although further research is required to fully elucidate these mechanisms .
These properties are essential for formulating effective topical applications that maximize skin penetration while minimizing systemic exposure .
Ufenamate is primarily used in topical formulations for treating musculoskeletal pain due to its favorable pharmacokinetic profile. Its applications include:
Ufenamate (butyl flufenamate) belongs to the fenamate subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), specifically categorized as an anthranilic acid derivative. This classification stems from its core chemical structure derived from N-phenylanthranilic acid (fenamic acid), which serves as the foundational scaffold for several clinically utilized NSAIDs [2]. Chemically defined as 2-([3-(trifluoromethyl)phenyl]amino)benzoate butyl ester, ufenamate shares structural homology with progenitor molecules like flufenamic acid and mefenamic acid, characterized by the presence of a trifluoromethyl substituent on the phenylamine ring that enhances its lipophilic character [5] [7]. Unlike non-selective COX inhibitors such as diclofenac or ibuprofen, ufenamate and other fenamates exhibit a distinctive dual inhibitory capability against both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, positioning them uniquely within the NSAID pharmacopeia [1]. This dual action potentially offers broader anti-inflammatory control by simultaneously modulating prostaglandin and leukotriene cascades, although ufenamate's primary clinical application leverages its topical formulation advantages rather than systemic administration [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7